molecular formula C20H21NO4S B6508438 methyl 2-[(2E)-3-(4-methoxyphenyl)prop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 488814-08-0

methyl 2-[(2E)-3-(4-methoxyphenyl)prop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B6508438
CAS No.: 488814-08-0
M. Wt: 371.5 g/mol
InChI Key: IHZLNANEPDSQNC-FMIVXFBMSA-N
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Description

Methyl 2-[(2E)-3-(4-methoxyphenyl)prop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H21NO4S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.11912932 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-[(2E)-3-(4-methoxyphenyl)prop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzothiophene core and functional groups that contribute to its biological activity. The IUPAC name of the compound is:

Methyl 2 2E 3 4 methoxyphenyl prop 2 enamido 4 5 6 7 tetrahydro 1 benzothiophene 3 carboxylate\text{Methyl 2 2E 3 4 methoxyphenyl prop 2 enamido 4 5 6 7 tetrahydro 1 benzothiophene 3 carboxylate}

Molecular Formula and Weight

  • Molecular Formula : C23H28N2O4S
  • Molecular Weight : 424.497 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The following mechanisms have been identified:

  • Antioxidant Activity : The compound has been shown to activate the NRF2 pathway, leading to the upregulation of antioxidant genes such as NQO1 and HO-1. This activation helps in mitigating oxidative stress within cells .
  • Antitumor Effects : Research indicates that the compound exhibits significant antiproliferative activity against cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells with an IC50 value ranging from 23.2 to 49.9 μM .
  • Cell Cycle Modulation : Flow cytometry studies demonstrate that treatment with this compound results in G2/M and S-phase cell cycle arrest, suggesting its potential as a chemotherapeutic agent .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Observed Reference
AntioxidantUpregulation of NQO1 and HO-1
AntitumorInduces apoptosis in MCF-7 cells (IC50: 23.2 μM)
Cell Cycle ArrestG2/M and S-phase arrest
AntibacterialExhibits antibacterial properties

Case Study 1: Antitumor Activity

In a study evaluating the antitumor potential of various derivatives including this compound, it was found to effectively induce apoptosis in breast cancer cell lines. The study highlighted the compound's ability to disrupt cell cycle progression and enhance apoptotic markers .

Case Study 2: Antioxidant Mechanism

A detailed biochemical analysis revealed that the compound activates NRF2 by disrupting its interaction with KEAP1. This activation leads to increased expression of genes involved in antioxidant defense mechanisms, providing insights into its protective effects against oxidative damage .

Properties

IUPAC Name

methyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-24-14-10-7-13(8-11-14)9-12-17(22)21-19-18(20(23)25-2)15-5-3-4-6-16(15)26-19/h7-12H,3-6H2,1-2H3,(H,21,22)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZLNANEPDSQNC-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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